molecular formula C10H8BrNO B6165828 (4-bromoquinolin-6-yl)methanol CAS No. 1637558-91-8

(4-bromoquinolin-6-yl)methanol

Cat. No.: B6165828
CAS No.: 1637558-91-8
M. Wt: 238.1
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Description

(4-Bromoquinolin-6-yl)methanol (CAS 1637558-91-8) is a brominated quinoline derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 10 H 8 BrNO and a molecular weight of 238.08 g/mol, this compound serves as a versatile synthetic intermediate . The bromine atom at the 4-position and the hydroxymethyl group at the 6-position of the quinoline core provide reactive sites for further functionalization, allowing researchers to construct more complex molecules for biological evaluation. The quinoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities . Recent scientific studies highlight the potential of functionalized quinoline derivatives in developing new therapeutic agents. Specifically, 6-bromoquinolin-4-ol derivatives have demonstrated promising antibacterial activity against challenging, drug-resistant pathogens such as ESBL-producing E. coli and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, quinoline-based compounds are being actively investigated as anti-influenza virus agents , with some derivatives showing potent activity by targeting the viral ribonucleoprotein (RNP) complex, which is crucial for viral replication . This compound is presented as a high-quality building block to support such innovative research endeavors. It is supplied with guaranteed purity and stability for use in synthesis, library development, and biological screening. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1637558-91-8

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Bromoquinolin 6 Yl Methanol

Established Synthetic Routes to the 4-Bromoquinoline-6-methanol Core

The construction of the (4-bromoquinolin-6-yl)methanol scaffold relies on a sequence of reactions that first build the quinoline (B57606) core, followed by specific functionalization at the C-4 and C-6 positions.

Exploration of Multicomponent Reaction Strategies for Quinoline Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. rsc.org These reactions are advantageous for building complex molecules like quinolines due to their high atom economy and ability to generate structural diversity in a single step. rsc.orgrsc.org Several classic MCRs are employed for quinoline synthesis and can be adapted to produce precursors for this compound.

Key MCRs for Quinoline Synthesis include:

Povarov Reaction: This reaction typically involves an aniline (B41778), an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.com It is a powerful method for creating substituted N-heterocycles. rsc.org

Doebner-von Miller Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid. It is a versatile reaction for producing a wide range of quinoline derivatives. iipseries.org

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. iipseries.orgmdpi.com It is a straightforward and widely used method for quinoline synthesis.

The choice of starting materials in these MCRs is crucial for introducing the necessary functionalities that will later become the hydroxymethyl group at the C-6 position. For instance, starting with an aniline derivative that already contains a substituent at the para-position (which will become the C-6 position of the quinoline) is a common strategy.

Table 1: Comparison of Major Multicomponent Reactions for Quinoline Synthesis

Reaction Name Reactants Typical Catalyst/Conditions Key Features
Povarov Reaction Aryl amine, Aldehyde, Activated alkene Lewis or Brønsted acids Forms tetrahydroquinolines, requires subsequent oxidation. mdpi.com
Doebner-von Miller Aniline, α,β-Unsaturated carbonyl Strong acids (e.g., H2SO4) Can use simple starting materials; sometimes suffers from low yields. mdpi.comiipseries.org

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Acid or base catalysis | High regioselectivity, straightforward reaction. iipseries.orgmdpi.com |

Regioselective Bromination Approaches for Quinoline Scaffolds

Once the quinoline core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C-4 position. Direct bromination of the quinoline ring can lead to a mixture of products, making regioselectivity a significant challenge.

One common approach involves the conversion of a 4-hydroxyquinoline (B1666331) (a quinolin-4-one) intermediate into the desired 4-bromoquinoline (B50189). Quinolin-4-ones can be synthesized through methods like the Conrad-Limpach reaction. mdpi.com The hydroxyl group at the C-4 position can then be replaced by a bromine atom using a suitable brominating agent.

A well-established method for this transformation is the reaction of 4-hydroxyquinoline with phosphorus tribromide (PBr₃) in an anhydrous solvent like N,N-dimethylformamide (DMF). chemicalbook.com This reaction proceeds with high yield and selectivity for the C-4 position.

Table 2: Reagents for the Conversion of 4-Hydroxyquinoline to 4-Bromoquinoline

Reagent Solvent Temperature Yield (%) Reference
PBr₃ DMF Room Temp 88% chemicalbook.com

Note: The POCl₃/NaI route first produces a 4-chloro derivative, which is then converted to the iodo-analogue, but a similar halide exchange could be envisioned for bromine.

Alternatively, direct C-H functionalization methods are being explored, though achieving high regioselectivity at the C-4 position without a directing group can be complex. mdpi.com For 8-substituted quinolines, metal-free methods using reagents like trihaloisocyanuric acids have been developed for C-5 halogenation, highlighting the ongoing research into selective C-H activation. nih.gov

Introduction and Modification of Hydroxymethyl Functionality at C-6 Position

The final key structural feature is the hydroxymethyl group (-CH₂OH) at the C-6 position. This functionality is typically introduced by one of two strategies:

Starting with a Pre-functionalized Precursor: The synthesis can begin with a starting material, such as a para-substituted aniline, that already contains a group that can be easily converted into a hydroxymethyl group. For example, a 4-aminobenzyl alcohol or a methyl 4-aminobenzoate could be used in an MCR.

Post-synthetic Modification: A substituent at the C-6 position of the pre-formed quinoline ring can be chemically modified. A common precursor is a quinoline-6-carboxylic acid or its ester. This carboxylic acid functionality can be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

For example, if the quinoline synthesis results in a methyl quinoline-6-carboxylate, a standard reduction protocol would be employed to obtain the (quinolin-6-yl)methanol. This approach allows for the core ring system to be constructed first, followed by the more delicate functional group transformations.

Development of Novel and Optimized Synthetic Strategies for this compound

Recent advancements in organic synthesis have focused on improving the efficiency, selectivity, and environmental footprint of chemical processes. These innovations are applicable to the synthesis of complex molecules like this compound.

Catalytic Approaches in Quinoline Synthesis and Derivatization

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. nih.gov Both homogeneous and heterogeneous catalysts are employed in quinoline synthesis.

Metal Catalysis: Transition metals like palladium, rhodium, ruthenium, and copper are used to catalyze C-H activation and cross-coupling reactions, providing novel routes to functionalized quinolines. mdpi.com For instance, palladium-catalyzed Suzuki cross-coupling reactions can be used to introduce substituents onto the quinoline scaffold. nih.gov

Nanocatalysts: The use of nanocatalysts is a rapidly growing area, offering advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse. nih.govacs.org Magnetic nanoparticles, for example, can be used as recyclable solid acid catalysts for the synthesis of quinoline derivatives in high yields. nih.gov These catalysts often facilitate reactions through mechanisms like Knoevenagel condensation followed by intramolecular cyclization. acs.org

Table 3: Examples of Catalytic Systems in Quinoline Synthesis

Catalyst Type Example Catalyst Reaction Type Key Advantage Reference
Metal Catalyst Rhodium (Rh) C-H Activation/Annulation High efficiency for C-H functionalization. mdpi.com mdpi.com
Nanocatalyst Fe₃O₄ Nanoparticles Friedländer Synthesis Recyclable, high yield, green solvent (water). nih.gov nih.gov

| Solid Acid | Nafion NR50 | Friedländer Synthesis | Reusable, microwave-assisted, environmentally friendly. mdpi.com | mdpi.com |

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like quinolines. researchgate.net

Key green chemistry strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. researchgate.netijpsjournal.com

Microwave-Assisted Synthesis (MAS): Using microwave irradiation to heat reactions can dramatically reduce reaction times and improve yields compared to conventional heating methods. benthamdirect.comijpsjournal.com

Catalyst-Free Conditions: Developing synthetic protocols that proceed without the need for a catalyst, which simplifies purification and reduces waste. researchgate.net

One-Pot Syntheses: Designing reaction sequences where multiple steps are carried out in the same reaction vessel, which minimizes solvent use and waste generation. researchgate.net

By integrating these green methodologies, the synthesis of this compound and its intermediates can be made more sustainable and efficient, aligning with the goals of modern chemical manufacturing. benthamdirect.com

Process Intensification and Scale-Up Considerations for Research Production

The efficient synthesis of this compound for research purposes, where multigram quantities are often required, necessitates a route that is both robust and scalable. While a specific documented synthesis for this exact compound is not prevalent, a practical route can be devised based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction. nih.gov

A plausible and scalable synthetic approach would begin with the reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM). This initial condensation and subsequent thermal cyclization would yield ethyl 4-hydroxyquinoline-6-carboxylate. The hydroxyl group at the C4-position can then be converted to the target bromide. A common method for this transformation is treatment with a halogenating agent like phosphorus oxybromide (POBr₃) or a two-step process involving chlorination with phosphorus oxychloride (POCl₃) followed by a Finkelstein reaction with sodium bromide. The final step involves the selective reduction of the ethyl ester at the C6-position to the primary alcohol, which can be achieved using a mild reducing agent such as lithium borohydride (LiBH₄) to avoid concurrent reduction of the quinoline ring or cleavage of the C-Br bond.

For process intensification and scale-up, several factors must be considered:

Reagent Selection: Utilizing commercially available and cost-effective starting materials like 4-bromoaniline and DEEM is crucial. For the halogenation step, POCl₃ is often more accessible and less expensive than POBr₃, making the two-step halogen exchange a more practical option on a larger scale.

Solvent Choice and Work-up: Minimizing the use of hazardous solvents and simplifying purification are key. For instance, the thermal cyclization step is often performed in a high-boiling solvent like diphenyl ether; however, investigating solvent-free or alternative solvent conditions could improve the process's green profile. researchgate.net Purification by crystallization or precipitation is preferable to column chromatography for large-scale work, as it is less time-consuming and requires smaller solvent volumes.

Telescoping Reactions: Where possible, combining steps without isolating intermediates (telescoping) can significantly improve efficiency by reducing handling losses and saving time. For example, after the halogenation step, it may be possible to directly proceed to the ester reduction following a solvent swap and removal of excess reagents.

Safety and Exothermicity: Reactions such as halogenation with POCl₃ can be highly exothermic and release corrosive fumes. On a larger scale, this requires careful control of the addition rate and efficient cooling to manage the reaction temperature and ensure safety.

Chemical Reactivity and Derivatization Strategies of this compound

The dual functionality of this compound makes it an ideal substrate for creating diverse chemical libraries. The hydroxymethyl group and the bromine atom can be modified independently or sequentially to generate a wide range of analogs.

The primary alcohol of the hydroxymethyl group can undergo various standard functional group interconversions, providing a handle for introducing new functionalities at the C6-position. solubilityofthings.com

Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde (4-bromoquinoline-6-carbaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂). Further oxidation to the corresponding carboxylic acid (4-bromoquinoline-6-carboxylic acid) can be achieved with stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent. These derivatives are valuable intermediates; for instance, the carboxylic acid can be converted into amides or esters.

Esterification and Etherification: Standard esterification conditions, reacting the alcohol with an acyl chloride or a carboxylic acid (e.g., under Fischer or Steglich conditions), can produce a variety of esters. Ether derivatives can be synthesized via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) and then reacted with an alkyl halide.

Conversion to Halides: The hydroxyl group can be substituted by a halogen. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield (4-bromo-6-(chloromethyl)quinoline) and (4-bromo-6-(bromomethyl)quinoline), respectively. These halo-derivatives are reactive intermediates for subsequent nucleophilic substitution reactions.

Table 1: Examples of Functional Group Interconversions of the Hydroxymethyl Moiety

Transformation Reagent(s) Product Functional Group
Oxidation MnO₂, DCM Aldehyde (-CHO)
Oxidation KMnO₄, acetone/H₂O Carboxylic Acid (-COOH)
Esterification Acetyl chloride, Pyridine (B92270) Ester (-CH₂OAc)
Etherification 1. NaH, THF; 2. CH₃I Ether (-CH₂OCH₃)
Halogenation SOCl₂, Pyridine Chloroalkyl (-CH₂Cl)

The bromine atom at the C4-position of the quinoline ring is highly susceptible to substitution reactions, significantly broadening the scope for derivatization.

Nucleophilic Aromatic Substitution (SNAr): The C4-position of the quinoline ring is electron-deficient, making the C4-bromo substituent an excellent leaving group for nucleophilic aromatic substitution. It can react with various nucleophiles such as amines, thiols, and alkoxides to yield the corresponding 4-substituted quinolines. smolecule.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The C4-bromo group is ideally suited for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netsriramchem.com

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base introduces aryl, heteroaryl, or alkyl groups at the C4-position. nrochemistry.comwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This is one of the most widely used methods for derivatizing aryl halides.

Sonogashira Coupling: This reaction couples the 4-bromoquinoline with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form an internal alkyne. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org These alkynyl derivatives can be further functionalized.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of C-N bonds by reacting the bromoquinoline with primary or secondary amines.

Heck Coupling: The C4-position can be coupled with alkenes to introduce vinyl substituents.

Electrophilic Aromatic Substitution: Further substitution on the quinoline ring system via electrophilic attack is also possible. The quinoline nucleus is generally deactivated towards electrophiles, with the reaction occurring preferentially on the more electron-rich benzene (B151609) ring rather than the pyridine ring. quimicaorganica.org For this compound, the existing substituents direct the position of the incoming electrophile. The C4-bromo group is deactivating but ortho-, para-directing, while the C6-hydroxymethyl group is weakly deactivating and also ortho-, para-directing. Therefore, electrophilic substitution (e.g., nitration, halogenation) would be expected to occur primarily at the C5 and C7 positions. quimicaorganica.orgmasterorganicchemistry.com

Table 2: Examples of Cross-Coupling Reactions at the C4-Bromo Position

Reaction Type Coupling Partner Typical Catalyst / Base C4-Substituent
Suzuki Coupling Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ Phenyl
Sonogashira Coupling Phenylacetylene PdCl₂(PPh₃)₂ / CuI / Et₃N Phenylethynyl
Buchwald-Hartwig Aniline Pd₂(dba)₃ / BINAP / NaOtBu Phenylamino
Heck Coupling Styrene Pd(OAc)₂ / P(o-tol)₃ / Et₃N Styrenyl

The true synthetic utility of this compound lies in the ability to combine reactions at both the C4 and C6 positions to rapidly build libraries of diverse analogs. rsc.orgopenlabnotebooks.org This strategy is central to drug discovery programs, where systematic structural modifications are used to explore structure-activity relationships (SAR).

A typical diversification strategy might involve:

C4-Modification: A Suzuki or Sonogashira coupling is performed to introduce a key structural element at the C4-position.

C6-Modification: The hydroxymethyl group of the C4-coupled product is then modified. For example, it could be oxidized to a carboxylic acid.

Further C6-Functionalization: The newly installed carboxylic acid can be coupled with a library of amines to generate a series of amides, each having a different substituent at the C6-position while retaining the new group at C4.

This programmed, multi-directional functionalization allows for the exploration of chemical space around the quinoline core in a highly efficient manner. By systematically varying the substituents at both positions, chemists can fine-tune the physicochemical and biological properties of the resulting molecules.

Table 3: Illustrative Examples of Analogs Derived from this compound

C4-Substituent C6-Substituent Synthetic Strategy
4-Methoxyphenyl -COOH 1. Suzuki coupling with 4-methoxyphenylboronic acid. 2. Oxidation of the hydroxymethyl group.
Phenylethynyl -CH₂OAc 1. Sonogashira coupling with phenylacetylene. 2. Esterification with acetyl chloride.
Phenylamino -CHO 1. Buchwald-Hartwig amination with aniline. 2. Oxidation of the hydroxymethyl group.
4-Pyridyl -CONHCH₂Ph 1. Suzuki coupling with pyridine-4-boronic acid. 2. Oxidation to carboxylic acid. 3. Amide coupling with benzylamine.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Bromoquinolin 6 Yl Methanol and Its Research Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like (4-bromoquinolin-6-yl)methanol. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. tsijournals.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the aromatic region would display characteristic signals for the quinoline (B57606) ring protons. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating hydroxymethyl group. The protons on the pyridine (B92270) ring (H-2, H-3) and the benzene (B151609) ring (H-5, H-7, H-8) would exhibit distinct splitting patterns (e.g., doublets, doublets of doublets) due to spin-spin coupling. nih.govresearchgate.net The benzylic protons of the methanol (B129727) group (-CH₂OH) would appear as a singlet or a doublet (if coupled to the hydroxyl proton), and the hydroxyl proton (-OH) would typically present as a broad singlet, the position of which is concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for this compound would show ten distinct signals corresponding to the nine carbons of the quinoline core and the one carbon of the methanol substituent. The carbon atom attached to the bromine (C-4) would be significantly shifted downfield. Quaternary carbons, such as C-4, C-6, and the bridgehead carbons, are typically weaker in intensity. oregonstate.edu

2D-NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are instrumental in assembling the molecular structure by establishing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the protons around the quinoline ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the placement of substituents by showing, for example, a correlation between the benzylic protons (-CH₂) and the C-6 carbon of the quinoline ring, confirming the position of the methanol group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~8.8 (d)~151.0
3~7.8 (d)~123.5
4-~135.0
4a-~149.0
5~8.1 (d)~130.0
6-~138.0
7~7.9 (dd)~128.5
8~8.2 (d)~129.0
8a-~147.5
-CH₂OH~4.8 (s)~64.0
-CH₂OH~5.5 (br s)-
Note: Predicted values are based on general substituent effects on the quinoline scaffold. Actual values may vary depending on the solvent and experimental conditions. d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula with high confidence. longdom.org For this compound (C₁₀H₈BrNO), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, that are two mass units apart and of almost equal intensity, providing a clear signature for the presence of a single bromine atom. youtube.com

Fragmentation Analysis: Electron impact (EI) or other ionization techniques cause the molecular ion to fragment in a predictable manner, offering structural clues. wikipedia.org The fragmentation pattern of this compound would likely involve:

Loss of a bromine radical: [M-Br]⁺

Loss of the hydroxymethyl group: [M-CH₂OH]⁺

Benzylic cleavage: Loss of a hydrogen radical from the methanol group to form a stable cation.

Cleavage of the quinoline ring: Resulting in smaller charged fragments characteristic of the quinoline core.

Analyzing these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. libretexts.orgcore.ac.uk

Table 2: HRMS Data for this compound

FormulaSpeciesCalculated m/z
C₁₀H₈⁷⁹BrNO[M+H]⁺237.9862
C₁₀H₈⁸¹BrNO[M+H]⁺239.9842

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ponder.ing The IR spectrum of this compound would display several characteristic absorption bands. pressbooks.pub A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the -CH₂- group would be just below 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations of the quinoline ring would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. A C-O stretching band for the primary alcohol would be observed around 1050 cm⁻¹. Finally, the C-Br stretching vibration would appear in the fingerprint region, typically between 500-600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Alcohol (-OH)O-H Stretch3200 - 3600 (Broad)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 2960
Quinoline RingC=C / C=N Stretch1400 - 1600
Alcohol (-C-O)C-O Stretch1000 - 1260
BromoalkaneC-Br Stretch500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system, being an extended aromatic chromophore, exhibits strong absorption in the UV region. researchgate.net The spectrum is characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The presence of substituents like the bromine atom and the hydroxymethyl group can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). These shifts (bathochromic or hypsochromic) can provide insights into the electronic effects of the substituents on the aromatic system. nih.govrsc.org

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are indispensable for determining the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile compounds like this compound. researchgate.net A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound is detected using a UV detector set to one of its absorption maxima (e.g., ~254 nm or ~320 nm). A pure sample will ideally show a single sharp peak, and the peak area can be used to quantify purity, often reported as a percentage (e.g., >95%). HPLC is also used at a preparative scale to purify compounds.

Gas Chromatography (GC): GC can be used if the compound is sufficiently volatile and thermally stable. For this compound, the presence of the polar hydroxyl group might lead to poor peak shape (tailing). Therefore, derivatization, such as converting the alcohol to a silyl (B83357) ether, is often performed to increase volatility and improve chromatographic performance. The purity is determined by the relative area of the peak corresponding to the compound in the gas chromatogram, typically using a flame ionization detector (FID) or a mass spectrometer (MS) as the detector.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net While obtaining suitable single crystals of the parent compound this compound can be a goal, this technique is especially powerful for analyzing its derivatives, particularly if they are designed for specific solid-state applications or if chiral centers are introduced. mdpi.com

A successful crystallographic analysis provides precise data on:

Molecular Connectivity and Conformation: It confirms the atomic connectivity and provides exact bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state.

Intermolecular Interactions: It elucidates how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (involving the -OH group), halogen bonds (involving the Br atom), and π-π stacking interactions between the quinoline rings. redalyc.org

Absolute Configuration: For chiral derivatives, X-ray crystallography can determine the absolute configuration of stereocenters, which is crucial in fields like medicinal chemistry.

The structural data obtained from X-ray crystallography of a derivative can provide invaluable insight into the steric and electronic properties of the this compound scaffold. nih.gov

Computational and Theoretical Investigations of 4 Bromoquinolin 6 Yl Methanol and Its Derivatives

Quantum Chemical Studies (DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic properties and reactivity of molecules like (4-bromoquinolin-6-yl)methanol. Density Functional Theory (DFT) and ab initio calculations are powerful tools for understanding the molecular structure at an electronic level. These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating a variety of electronic descriptors. researchgate.net

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity, implying the molecule can be more easily polarized and participate in chemical reactions. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack. researchgate.netscispace.com Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. researchgate.net These theoretical calculations are invaluable for predicting how derivatives of this compound might behave in a biological environment and for designing molecules with desired electronic characteristics.

Table 1: Key Parameters from Quantum Chemical Studies of Quinoline (B57606) Derivatives

Parameter Significance Typical Focus of Investigation
HOMO-LUMO Energy Gap Indicates chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. Identifies regions likely to interact with biological macromolecules.
Dipole Moment Measures the overall polarity of the molecule. Influences solubility and the ability to cross biological membranes.
NBO Analysis Details charge transfer and intramolecular bonding interactions. Assesses the stability gained from electron delocalization.

Molecular Docking Simulations for Ligand-Target Interaction Prediction in Pre-clinical Research

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, typically a protein or enzyme. nih.govresearchgate.net For derivatives of this compound, docking simulations are essential for identifying potential therapeutic targets and understanding the molecular basis of their activity. The process involves placing the 3D structure of the ligand into the binding site of a target protein and calculating a score that estimates the binding affinity, often expressed in kcal/mol. nih.gov

These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the target's active site. nih.govnih.gov Quinoline derivatives have been successfully docked into the active sites of various enzymes implicated in disease, including protein kinases (e.g., EGFR, c-Kit), reverse transcriptase, and cyclooxygenase (COX). nih.govtandfonline.comrjptonline.org The insights gained from docking studies are pivotal for structure-based drug design, allowing researchers to rationally modify the ligand's structure to enhance binding affinity and selectivity for the intended target. nih.govresearchgate.net

Table 2: Examples of Protein Targets and Docking Results for Quinoline Derivatives

Protein Target PDB ID Therapeutic Area Example Docking Score (kcal/mol) Key Interacting Residues
HIV Reverse Transcriptase 4I2P Antiviral -10.67 LYS101, ILE180, LEU100
p-Glycoprotein (ABCB1) 6C0V Cancer (MDR) -9.22 Not Specified
c-Kit Kinase 1T46 Cancer -9.30 ASP810, LYS623, CYS673, THR670
SARS-CoV-2 Main Protease 6LU7 Antiviral Not Specified HIS41, GLU166, GLN189
CB1a Peptide 2IGR Cancer -6.1 ILE8, LYS11, TRP12, PHE15

Molecular Dynamics Simulations for Conformational Analysis and Complex Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov Following docking, the ligand-protein complex is placed in a simulated physiological environment (typically a water box with ions) to observe its behavior over nanoseconds. mdpi.com MD simulations are crucial for validating the interactions predicted by docking and for understanding the conformational flexibility of both the ligand and the protein. nih.gov

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures their structural stability throughout the simulation. mdpi.com A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains securely bound. The Root Mean Square Fluctuation (RMSF) is also calculated to identify flexible regions of the protein. researchgate.net Furthermore, MD simulations can be used to calculate binding free energies using methods like MM-PBSA/GBSA, providing a more accurate estimation of binding affinity than docking scores alone. tandfonline.comnih.gov For derivatives of this compound, MD simulations confirm whether the proposed binding mode is stable, providing greater confidence in the rational design of potent analogs. benthamdirect.com

Table 3: Common Analyses in Molecular Dynamics Simulations

Analysis Metric Description Implication for Ligand-Target Complex
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time. A stable, low RMSD value suggests the complex is structurally stable.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual amino acid residues around their average position. Identifies flexible or rigid regions of the protein upon ligand binding.
Hydrogen Bond Analysis Tracks the formation and breakage of hydrogen bonds between the ligand and protein. Confirms the persistence of key interactions predicted by docking.
Binding Free Energy (MM-PBSA/GBSA) Calculates the free energy of binding for the ligand-receptor complex. Provides a more quantitative estimate of binding affinity.
SASA (Solvent Accessible Surface Area) Measures the surface area of the molecule accessible to the solvent. Changes in SASA can indicate conformational changes and ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Rational Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govallsubjectjournal.com By developing a mathematical model, QSAR can predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent molecules. researchgate.net 2D-QSAR models use descriptors calculated from the 2D structure (e.g., molecular weight, logP, topological indices), while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information. nih.govmdpi.commdpi.com

In 3D-QSAR, molecules are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. nih.govnih.gov These fields are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). nih.gov The resulting models are visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com The statistical robustness of a QSAR model is evaluated using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). benthamdirect.comnih.gov For quinoline derivatives, QSAR models have been instrumental in designing new analogs with enhanced activity against various targets. nih.govscienceopen.com

Table 4: Key Components and Validation Metrics in QSAR Studies

Component/Metric Description Role in Modeling
Molecular Descriptors Numerical values representing chemical properties (e.g., steric, electronic, hydrophobic). Form the independent variables in the QSAR equation.
Training Set A group of compounds with known activities used to build the model. Used to derive the correlation between structure and activity.
Test Set A group of compounds not used in model generation. Used for external validation to assess the model's predictive power.
R² (Squared Correlation Coefficient) Indicates the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). A value close to 1.0 indicates a good fit for the training set.
Q² (Cross-validated R²) A measure of the model's internal predictive ability, determined by systematically leaving out samples during model construction. A high Q² (typically > 0.5) suggests good internal robustness.
r²_pred (Predictive R² for Test Set) The R² value calculated for the external test set. A high r²_pred (typically > 0.6) indicates good external predictive power. mdpi.com

In Silico Prediction of Pharmacokinetic-Relevant Parameters for Research Design and Optimization (e.g., ADME for molecular design, not clinical)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico tools are widely used to predict Absorption, Distribution, Metabolism, and Excretion (ADMET) properties, helping to identify compounds with favorable drug-like characteristics and filter out those likely to fail in later development stages. nih.gov For derivatives of this compound, these predictions are vital for optimizing their design for potential therapeutic use. nih.govbenthamdirect.com

Computational models can predict a wide range of ADMET-relevant parameters. These include physicochemical properties like lipophilicity (logP), aqueous solubility, and molecular weight, which are often evaluated against guidelines such as Lipinski's Rule of Five. researchgate.net Other important predictions include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential inhibition of cytochrome P450 (CYP) enzymes, which are key for drug metabolism. mdpi.com These in silico predictions allow for the early identification of potential liabilities, enabling medicinal chemists to modify the structure of this compound derivatives to improve their pharmacokinetic profile. nih.govresearchgate.net

Table 5: Commonly Predicted In Silico ADME Properties for Quinoline Derivatives

ADME Parameter Description Importance in Drug Design
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. Helps filter out compounds with poor absorption or permeation profiles.
logP (Octanol-Water Partition Coefficient) A measure of the molecule's lipophilicity. Affects absorption, distribution, metabolism, and excretion.
Aqueous Solubility (logS) Predicts the solubility of the compound in water. Poor solubility can lead to low bioavailability.
Human Intestinal Absorption (HIA) Predicts the percentage of a drug absorbed through the human gut. Essential for determining oral bioavailability.
Blood-Brain Barrier (BBB) Penetration Predicts the ability of a compound to cross the BBB and enter the central nervous system. Crucial for CNS-targeting drugs; undesirable for others.
CYP450 Inhibition Predicts whether a compound will inhibit major drug-metabolizing enzymes. Inhibition can lead to adverse drug-drug interactions.

Pharmacological and Biological Research Applications of 4 Bromoquinolin 6 Yl Methanol Derivatives Pre Clinical and Mechanistic Focus

Investigation of Molecular Targets and Mechanistic Pathways

The quinoline (B57606) and quinazoline (B50416) scaffolds are privileged structures in medicinal chemistry, known to interact with a variety of biological targets. Research into derivatives with similar structural features, such as a bromo-substituted heterocyclic core, has revealed significant activity in enzyme inhibition and receptor modulation.

Enzyme Inhibition and Activation Studies (e.g., Bcl-2, Kinases, InhA)

Derivatives of the quinoline and quinazoline families have demonstrated notable inhibitory effects against various enzymes crucial in disease pathogenesis. For instance, certain 6-bromo quinazoline derivatives have been investigated as potential anticancer agents due to their ability to inhibit protein kinases. nih.govnih.gov Kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in cancer. ed.ac.uk The 4-aminoquinazoline core, for example, is a well-established pharmacophore for kinase inhibitors, with several approved anticancer drugs like gefitinib (B1684475) and erlotinib (B232) featuring this moiety. nih.gov Molecular docking and simulation studies on some 6-bromo quinazoline-4(3H)-one derivatives have suggested potential binding to and inhibition of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase. nih.govnih.gov

The Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death), are also important targets in cancer therapy. nih.govnih.gov Overexpression of anti-apoptotic Bcl-2 proteins can lead to cancer cell survival and resistance to treatment. nih.gov While direct inhibition of Bcl-2 by (4-bromoquinolin-6-yl)methanol derivatives has not been specifically reported, the development of small molecule inhibitors that target Bcl-2 is an active area of research. nih.govnih.gov

Receptor Binding and Modulation Assays

The ability of quinoline-based compounds to interact with various receptors is a key aspect of their pharmacological profile. While specific receptor binding assays for this compound derivatives are not detailed in the available literature, the general principles of ligand-receptor interactions are well-established. researchgate.net Computational methods are often employed to predict the binding affinity and mode of interaction between small molecules and their protein targets. dntb.gov.uadntb.gov.ua

Elucidation of Protein-Ligand Interaction Mechanisms

Understanding the precise interactions between a small molecule and its protein target is fundamental to drug design and development. nih.govnih.gov Techniques such as molecular docking and molecular dynamics simulations are powerful tools for elucidating these interactions at the atomic level. nih.gov For related 6-bromo quinazoline derivatives, molecular docking studies have been used to predict their binding modes within the active site of EGFR. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of the compounds. nih.govnih.gov

In Vitro Cellular Activity Research

The preclinical evaluation of novel compounds heavily relies on in vitro studies using cultured cells to assess their biological effects.

Anti-proliferative and Cytotoxicity Studies in Defined Cell Lines (Mechanistic, Pre-clinical)

A significant body of research has focused on the anti-proliferative and cytotoxic effects of quinoline and quinazoline derivatives in various cancer cell lines. nih.govnih.govresearchgate.netnih.govmdpi.commdpi.comresearchgate.netresearchgate.net For example, a series of novel 6-bromo quinazoline-4(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxicity against MCF-7 (breast carcinoma) and SW480 (colorectal carcinoma) cell lines. nih.govnih.gov One of the most potent compounds from this series demonstrated significant anti-proliferative activity. nih.govnih.govresearchgate.net Similarly, a newly prepared 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) showed a significant dose-dependent decrease in the number of L1210, HL-60, and U-937 leukemia cells. nih.gov

The table below summarizes the cytotoxic activity of a representative 6-bromo quinazoline-4(3H)-one derivative against different cell lines.

CompoundCell LineIC50 (µM)
Compound 8a MCF-7 (Breast Carcinoma)15.85 ± 3.32
Compound 8a SW480 (Colorectal Carcinoma)17.85 ± 0.92
Compound 8a MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72

Data sourced from a study on 6-bromo quinazoline derivatives. nih.govnih.govresearchgate.net

Modulation of Intracellular Signaling Pathways and Cellular Processes (e.g., Apoptosis, Angiogenesis, Cell Cycle)

Beyond general cytotoxicity, research has delved into the specific cellular mechanisms through which quinoline-based compounds exert their effects.

Apoptosis: The induction of apoptosis is a key mechanism for many anticancer agents. nih.govnih.gov The 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) was found to induce cell death in leukemia cells through apoptosis, as evidenced by DNA fragmentation and caspase-3 activation assays. nih.gov Novel tetrahydroquinoline derivatives have also been shown to induce apoptosis in glioblastoma cells. nih.gov

Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govmdpi.com Some 2-aryl-3-bromoquinolin-4(1H)-ones have been shown to inhibit neovessel growth in an ex vivo angiogenesis assay and reduce the levels of proangiogenic factors. researchgate.net

Cell Cycle: The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption can lead to uncontrolled cell growth. researchgate.net Certain 7-chloro-(4-thioalkylquinoline) derivatives have been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle in CCRF-CEM cancer cells. mdpi.com

Based on a comprehensive search of available scientific literature, it has been determined that there is no specific research published on the pharmacological and biological applications of "this compound" and its derivatives that would allow for the creation of the requested article. The stringent requirement to focus solely on this specific chemical compound and its analogs, as outlined in the prompt, cannot be met due to the absence of relevant preclinical and mechanistic studies on its antimicrobial efficacy or detailed Structure-Activity Relationship (SAR) analyses.

Therefore, in adherence to the principles of scientific accuracy and the strict constraints of the user's request, the generation of an article on the "Pharmacological and Biological Research Applications of this compound Derivatives" is not possible at this time. To do so would require speculation and the fabrication of data, which would compromise the integrity and scientific validity of the content. Should research on this specific compound become available in the future, the feasibility of generating such an article can be revisited.

Future Research Directions and Translational Perspectives for 4 Bromoquinolin 6 Yl Methanol

Exploration of Novel Synthetic Methodologies and Chemical Scaffolds

The synthesis of the core quinoline (B57606) structure is a well-established field, with numerous named reactions providing access to a diverse range of derivatives. iipseries.org Future research concerning (4-bromoquinolin-6-yl)methanol will likely focus on adapting and refining these classical methods and developing novel, more efficient synthetic routes. The goal is to improve yields, reduce environmental impact through greener chemical processes, and enable the creation of diverse chemical libraries for biological screening. rsc.org

Key synthetic strategies that form the basis for producing substituted quinolines include:

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com

Doebner-von Miller Reaction: A variation that uses α,β-unsaturated carbonyl compounds reacting with anilines. rsc.orgwikipedia.org

Combes Synthesis: This involves the cyclization of β-amino enones, which are formed from the condensation of arylamines and 1,3-dicarbonyl compounds. iipseries.orgpharmaguideline.com

Friedländer Synthesis: This is a condensation reaction between an o-aminobenzaldehyde or o-aminoacetophenone and a compound containing an α-methylene group. pharmaguideline.comwikipedia.org

Pfitzinger Reaction: This method uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. pharmaguideline.comwikipedia.org

Gould-Jacobs Reaction: Starting from an aniline and ethyl ethoxymethylenemalonate, this reaction is particularly useful for preparing 4-hydroxyquinoline (B1666331) derivatives. rsc.orgwikipedia.org

Modern advancements are moving towards transition-metal-free synthesis and one-pot reactions to enhance efficiency and sustainability. nih.govrsc.org For this compound specifically, research could explore late-stage functionalization techniques. These methods would allow for the direct modification of the quinoline core, enabling the rapid generation of analogues from a common intermediate and facilitating structure-activity relationship (SAR) studies. mdpi.com The bromo-substituent, in particular, serves as a versatile handle for cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of chemical moieties to create novel scaffolds. nbinno.comnbinno.com

Table 1: Classical Quinoline Synthesis Reactions
Named ReactionReactantsKey Feature
Skraup SynthesisAniline, Glycerol, Sulfuric Acid, Oxidizing AgentForms the quinoline core through dehydration and cyclization. iipseries.orgpharmaguideline.com
Doebner-von Miller ReactionAniline, α,β-Unsaturated Carbonyl CompoundA flexible method for producing a variety of substituted quinolines. rsc.orgwikipedia.org
Friedländer Synthesiso-Aminobenzaldehyde/Ketone, Compound with α-Methylene GroupCondensation reaction leading to substituted quinolines. pharmaguideline.comwikipedia.org
Pfitzinger ReactionIsatin, Carbonyl Compound, BaseYields substituted quinoline-4-carboxylic acids. iipseries.orgpharmaguideline.com
Gould-Jacobs ReactionAniline, Diethyl EthoxymethylenemalonateInvolves a series of reactions to produce 4-hydroxyquinolines. rsc.org

Rational Design of Multi-Targeting Ligands Based on the this compound Scaffold

The "one molecule-one target" paradigm has been challenged by the multifactorial nature of complex diseases like cancer and neurodegenerative disorders. nih.gov This has led to the rise of multi-target-directed ligands (MTDLs), single compounds designed to interact with multiple biological targets simultaneously. nih.gov The quinoline scaffold is an ideal framework for developing MTDLs due to its structural versatility and proven record in drug discovery. mdpi.commdpi.com

Rational design strategies are crucial for transforming the this compound scaffold into effective MTDLs. mdpi.com These strategies leverage an understanding of the structure-activity relationships and the pharmacophoric features required for interacting with different targets. nih.gov Key approaches include:

Pharmacophore Hybridization: This involves combining the essential structural features of known ligands for different targets into a single molecule built upon the quinoline core.

Scaffold Merging: Fusing pharmacophores from different ligands into a common molecular framework. d-nb.info

Privileged Structure-Based Design: Utilizing the quinoline core as a "privileged" scaffold and decorating it with functional groups that confer affinity for multiple targets. mdpi.com

For this compound, the methanol (B129727) group at the 6-position and the bromo atom at the 4-position are prime sites for modification. The methanol can be oxidized to an aldehyde or carboxylic acid or converted into esters and ethers, while the bromo group is a key site for introducing new carbon-carbon or carbon-heteroatom bonds. These modifications can be guided by computational modeling to optimize interactions with target proteins, aiming to enhance therapeutic efficacy and reduce off-target effects. mdpi.combenthamscience.com For instance, quinoline derivatives have been designed as dual inhibitors of EGFR/HER-2 for cancer therapy and as multi-target agents for neurodegenerative diseases. nih.govrsc.org

Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Biological Evaluation

Translating a promising chemical scaffold into a clinical candidate requires rigorous biological evaluation. Future research on derivatives of this compound will necessitate the use of advanced in vitro (cell-based) and ex vivo (tissue-based) models that more accurately recapitulate human physiology and disease states.

Standard in vitro evaluations often involve screening compounds against panels of cancer cell lines or microbial strains to determine their anti-proliferative or antimicrobial activity. semanticscholar.orgresearchgate.netacs.org For example, novel quinoline derivatives have been tested for their cytotoxicity against various human cancer cell lines, with some showing potent growth inhibition. semanticscholar.orgresearchgate.net Similarly, their efficacy has been assessed against bacterial and fungal strains. acs.orgnih.gov

However, there is a growing need for more sophisticated models:

3D Cell Cultures (Spheroids and Organoids): These models better mimic the three-dimensional architecture, cell-cell interactions, and nutrient gradients of native tissues compared to traditional 2D monolayer cultures. They provide a more accurate prediction of a compound's efficacy.

Patient-Derived Models: Using patient-derived cancer cells (in vitro) or tissue slices (ex vivo) can help assess the efficacy of new compounds in a more clinically relevant context and support personalized medicine approaches.

Co-culture Systems: These models incorporate multiple cell types (e.g., cancer cells and immune cells) to study the compound's effect on the tumor microenvironment.

High-Content Screening (HCS): This automated imaging-based approach allows for the simultaneous measurement of multiple cellular parameters, providing deeper insights into a compound's mechanism of action.

For derivatives of this compound, these advanced models will be crucial for validating their therapeutic potential, elucidating their mechanisms of action, and identifying potential biomarkers of response. nih.govbenthamdirect.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test-analyze cycle. jddtonline.infonih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with bringing a new drug to market. bpasjournals.comnih.gov

For the this compound scaffold, AI and ML can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build robust QSAR models that correlate the structural features of quinoline derivatives with their biological activity. researchgate.netmdpi.com These models can then predict the activity of virtual compounds, helping to prioritize which molecules to synthesize and test. nih.gov For example, 3D-QSAR models have been successfully used to analyze the anti-gastric cancer activity of quinoline compounds and guide the design of new, more potent derivatives. mdpi.com

Virtual Screening: AI-powered platforms can screen massive virtual libraries of compounds to identify those likely to bind to a specific biological target. mdpi.com This allows researchers to focus their synthetic efforts on the most promising candidates.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties optimized for a specific target. nih.gov

ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify and eliminate candidates with poor pharmacokinetic profiles early in the discovery process. jddtonline.info

By leveraging these AI and ML techniques, researchers can more efficiently explore the chemical space around the this compound scaffold to discover and optimize novel drug candidates. researchgate.netdoaj.orgresearchgate.net

Table 2: Applications of AI/ML in Quinoline-Based Drug Discovery
AI/ML ApplicationDescriptionImpact on Discovery Process
QSAR ModelingDevelops models correlating molecular structure with biological activity. researchgate.netPrioritizes synthesis of potent compounds and guides lead optimization. nih.gov
Virtual ScreeningComputationally screens large libraries to identify potential hits for a target. mdpi.comReduces the number of compounds needing experimental screening.
De Novo DesignGenerates novel molecular structures with optimized properties. nih.govExplores new chemical space and creates innovative drug candidates.
ADMET PredictionPredicts pharmacokinetic and toxicity properties of molecules. jddtonline.infoEnables early-stage filtering of compounds likely to fail in later development stages.

Potential as Precursors for Complex Bioactive Molecules and Advanced Material Science Applications

Beyond its direct use in drug discovery, this compound is a valuable chemical intermediate, or precursor, for the synthesis of more complex molecules and materials. The bromo- and methanol- functionalities provide reactive sites for elaboration into a wide range of structures.

In medicinal chemistry, bromoquinolines are important building blocks for creating active pharmaceutical ingredients (APIs). nbinno.com The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures found in many modern drugs. nbinno.com For example, 6-bromoquinoline (B19933) is used as a chemical intermediate, and its derivatives are key in synthesizing compounds for various therapeutic areas. chemicalbook.comresearchgate.net

In material science, the quinoline ring system possesses unique electronic and photophysical properties. Bromoquinoline derivatives are being explored for applications in organic electronics and photonics. nbinno.com Their rigid, aromatic structure makes them suitable components for:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives can be used as host materials or emitters in the emissive layer of OLEDs.

Sensors: The quinoline nitrogen can coordinate with metal ions, making its derivatives candidates for fluorescent chemosensors.

Catalysis: Molybdenum sulfide (B99878) (MoS₂) has been shown to be an effective catalyst for the hydrogenation of bromoquinolines, a reaction important in fine organic synthesis. rsc.org

The dual functionality of this compound makes it an attractive precursor for developing bifunctional molecules, where one part of the molecule could be tailored for a biological application and another for a material property, opening doors to novel theranostic agents or functional biomaterials.

Q & A

Q. What are the established synthetic routes for (4-bromoquinolin-6-yl)methanol, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example:

Quinoline Core Formation : Start with a substituted quinoline precursor, such as 6-methoxy-2-methylquinoline, and introduce bromine at the 4-position via electrophilic aromatic substitution using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .

Functional Group Modification : Convert the 6-methoxy group to a hydroxymethyl group. This may involve demethylation (e.g., using BBr₃ in dichloromethane) followed by reduction with NaBH₄ or LiAlH₄ .

  • Key Intermediate : The azido-quinoline intermediate (e.g., 4-azido-6-methoxy-2-methylquinoline) is critical for subsequent click chemistry or triazole formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC or GC-MS to assess purity, ensuring retention times match standards.
  • Spectroscopic Techniques :
  • NMR : Analyze 1H^1H- and 13C^13C-NMR to confirm bromine substitution patterns and hydroxymethyl group presence. For example, the 4-bromo substituent causes characteristic downfield shifts in aromatic protons .
  • IR : Confirm O-H stretching (~3200–3600 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).
  • Elemental Analysis : Verify C, H, N, and Br percentages against theoretical values .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer :
  • Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent degradation via light exposure or oxidation.
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to track decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-catalyzed cross-coupling for bromine introduction (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to optimize solubility and reaction kinetics.
  • Temperature Gradients : Perform reactions at 50–100°C to identify ideal thermal conditions. For example, higher temperatures may accelerate bromination but risk side reactions .
  • Statistical Design : Use DoE (Design of Experiments) to evaluate interactions between variables like catalyst loading, solvent, and temperature .

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity).
  • Structural Confirmation : Re-characterize disputed compounds to rule out impurities or isomerism. For instance, enantiomeric purity (via chiral HPLC) can drastically alter bioactivity .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. activity correlations) and outliers .

Q. How can the molecular conformation and intermolecular interactions of this compound be elucidated?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to determine bond angles, dihedral angles (e.g., quinoline ring planarity), and hydrogen-bonding networks (e.g., O-H⋯N interactions) .
  • Computational Modeling :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and simulate electrostatic potential surfaces.
  • MD simulations can predict solubility and membrane permeability .

Q. What methodologies are suitable for evaluating the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Biophysical Assays :
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ, kₑ) to immobilized targets.
  • ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Structural Biology :
  • Co-crystallize the compound with target proteins (e.g., kinases) to identify binding pockets via X-ray diffraction .
  • In Silico Docking : Use AutoDock or Schrödinger to predict binding modes and affinity scores .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data for this compound analogs?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times (24–72 hours), and controls (DMSO vehicle).
  • Mechanistic Studies : Differentiate between apoptosis (caspase-3 activation) and necrosis (LDH release) to clarify mode of action .
  • Dose-Response Curves : Use Hill slope analysis to compare potency (EC₅₀) across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.